Eltoprazine dihydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

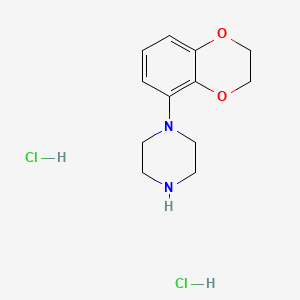

1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.2ClH/c1-2-10(14-6-4-13-5-7-14)12-11(3-1)15-8-9-16-12;;/h1-3,13H,4-9H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRJDVNCYJTPOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C3C(=CC=C2)OCCO3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Eltoprazine Dihydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eltoprazine (B1671187), a phenylpiperazine derivative, is a serotonergic agent with a complex pharmacological profile, primarily characterized by its interaction with serotonin (B10506) (5-HT) receptor subtypes. It has been investigated for its therapeutic potential in managing aggression and, more recently, for the treatment of L-DOPA-induced dyskinesia in Parkinson's disease. This technical guide provides an in-depth overview of the chemical and pharmacological properties of Eltoprazine dihydrochloride (B599025), including its receptor binding affinity, functional activity, and effects in preclinical models. Detailed methodologies for key experimental assays are described, and signaling pathways are visualized to support further research and development.

Chemical Properties

Eltoprazine dihydrochloride is the hydrochloride salt of Eltoprazine. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine dihydrochloride |

| Synonyms | DU-28,853 |

| CAS Number | 143485-51-2 |

| Molecular Formula | C₁₂H₁₆N₂O₂ · 2HCl |

| Molecular Weight | 293.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 257 °C (decomposes)[1] |

| Solubility | Water: ≥ 100 mg/mLDMSO: ≥ 31 mg/mL |

| Storage | Store at room temperature, protected from moisture. |

Pharmacological Profile

Eltoprazine exhibits a distinct binding profile, primarily targeting serotonin receptors. Its affinity for these receptors underlies its observed pharmacological effects.

Receptor Binding Affinity

Eltoprazine displays the highest affinity for serotonin 5-HT₁, 5-HT₁B, and 5-HT₂C receptors. The affinity for other neurotransmitter receptors is significantly lower, indicating a selective serotonergic profile.[1]

| Receptor Subtype | Kᵢ (nM) |

| 5-HT₁A | 40 |

| 5-HT₁B | 52 |

| 5-HT₂C | 81 |

Note: Ki values are indicative and may vary between studies and experimental conditions.

Functional Activity

Eltoprazine's functional activity is complex, acting as an agonist, partial agonist, or antagonist depending on the receptor subtype.

| Receptor Subtype | Functional Activity |

| 5-HT₁A | Agonist |

| 5-HT₁B | Partial Agonist |

| 5-HT₂C | Antagonist[2] |

Signaling Pathways

Eltoprazine's interaction with 5-HT receptors initiates downstream signaling cascades that modulate neuronal function.

5-HT₁A Receptor Signaling

As a 5-HT₁A receptor agonist, Eltoprazine activates Gαi/o-coupled proteins, leading to the inhibition of adenylyl cyclase. This reduces intracellular cyclic AMP (cAMP) levels, which in turn can modulate the activity of protein kinase A (PKA) and downstream transcription factors like the cAMP response element-binding protein (CREB).

5-HT₂C Receptor Signaling

As a 5-HT₂C receptor antagonist, Eltoprazine blocks the Gαq/11-coupled pathway. This prevents the activation of phospholipase C (PLC), which would otherwise lead to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC).

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for determining the binding affinity of Eltoprazine for serotonin receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human recombinant 5-HT receptor of interest are prepared by homogenization and centrifugation.

-

Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, 10 mM MgSO₄, and 0.5 mM EDTA, at pH 7.4.

-

Incubation: Membranes are incubated in the assay buffer with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]GR125743 for 5-HT₁B, or [³H]mesulergine for 5-HT₂C) and a range of concentrations of this compound.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of Eltoprazine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Resident-Intruder Test for Anti-Aggressive Effects

This behavioral model is used to assess the "serenic" or anti-aggressive properties of Eltoprazine.

Methodology:

-

Animal Model: Male rats are individually housed (residents).

-

Procedure: An unfamiliar male rat (intruder) is introduced into the home cage of the resident.

-

Drug Administration: this compound or vehicle is administered to the resident rat, typically orally, 60 minutes before the test.[3]

-

Behavioral Scoring: The social interaction is recorded for a set duration (e.g., 10 minutes), and specific aggressive behaviors (e.g., lateral threat, attack, chasing) and non-aggressive social behaviors (e.g., social exploration) are scored.[3][4]

-

Data Analysis: The frequency and duration of aggressive behaviors are compared between the Eltoprazine-treated and vehicle-treated groups.

In Vivo Pharmacology

Anti-Aggressive Effects

In the resident-intruder model, Eltoprazine has been shown to dose-dependently reduce aggressive behavior in resident rats without causing sedation or impairing motor activity.[3][5] This specific anti-aggressive profile is a hallmark of its "serenic" classification.

Effects on L-DOPA-Induced Dyskinesia (LID)

In preclinical models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA)-lesioned rat and the MPTP-treated macaque, Eltoprazine has demonstrated efficacy in reducing L-DOPA-induced dyskinesias.[6] This effect is thought to be mediated by its action on 5-HT₁A and 5-HT₁B receptors, which modulates the release of dopamine (B1211576) from serotonergic terminals.[6]

Pharmacokinetics and Metabolism

Following oral administration in healthy male subjects, Eltoprazine is well-absorbed, with peak plasma concentrations reached within 1 to 4 hours. The plasma elimination half-life is approximately 6.5 to 9.8 hours.[1] The metabolism of Eltoprazine involves the formation of sulfate (B86663) and glucuronide conjugates. Unchanged drug is excreted in the urine in significant amounts in humans.

Safety and Toxicology

A comprehensive safety and toxicology profile for this compound would require further investigation, including but not limited to, assessment of its potential for hERG channel inhibition and interactions with cytochrome P450 enzymes.

Conclusion

This compound is a selective serotonergic agent with a well-defined in vitro pharmacological profile. Its agonist activity at 5-HT₁A receptors and partial agonist activity at 5-HT₁B receptors, coupled with its antagonist activity at 5-HT₂C receptors, contribute to its unique behavioral effects. Preclinical studies have demonstrated its potential as an anti-aggressive agent and for the management of L-DOPA-induced dyskinesia. This technical guide provides a foundational understanding of the chemical and pharmacological properties of this compound to support ongoing and future research in neuroscience and drug development.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive review of the primary literature. Researchers should consult original research articles for detailed experimental procedures and data.

References

- 1. The 5-HT1A/1B-receptor agonist eltoprazine increases both catecholamine release in the prefrontal cortex and dopamine release in the nucleus accumbens and decreases motivation for reward and "waiting" impulsivity, but increases "stopping" impulsivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. Chronic treatment with eltoprazine does not lead to tolerance in its anti-aggressive action, in contrast to haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of dorsal raphe administration of eltoprazine, TFMPP and 8-OH-DPAT on resident intruder aggression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study of the antidyskinetic effect of eltoprazine in animal models of levodopa-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

Eltoprazine dihydrochloride as a 5-HT1A/5-HT1B receptor agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Eltoprazine (B1671187) dihydrochloride (B599025) is a psychoactive compound belonging to the phenylpiperazine class of drugs, recognized for its potent agonist activity at serotonin (B10506) 5-HT1A and 5-HT1B receptors.[1] This technical guide provides a comprehensive overview of Eltoprazine, focusing on its core mechanism of action, pharmacological profile, and its therapeutic potential. The document details the intricate signaling pathways associated with 5-HT1A and 5-HT1B receptor activation, presents key quantitative data in a structured format, and outlines detailed experimental protocols for relevant assays. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of serotonergic agents.

Introduction

Eltoprazine (DU-28,853) is a selective serotonergic agent that has been investigated for various therapeutic applications, including the management of aggression, L-DOPA-induced dyskinesia in Parkinson's disease, and Attention Deficit Hyperactivity Disorder (ADHD).[2][3][4] Its pharmacological effects are primarily mediated through its agonist activity at 5-HT1A and 5-HT1B receptors.[5] This dual agonism allows for a nuanced modulation of the serotonin system, which is critically involved in regulating mood, behavior, and motor control.[1]

Chemical and Physical Properties

Eltoprazine dihydrochloride is the hydrochloride salt of Eltoprazine. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine;dihydrochloride | [6] |

| Molecular Formula | C12H18Cl2N2O2 | [6] |

| Molecular Weight | 293.19 g/mol | [6] |

| CAS Number | 98206-09-8 | [7] |

| Appearance | Crystalline solid | [7] |

| Melting Point | 256-258 °C | [7] |

| Solubility | Water: 19 g/100 ml | [7] |

Mechanism of Action: 5-HT1A and 5-HT1B Receptor Agonism

Eltoprazine's primary mechanism of action is its agonist activity at both 5-HT1A and 5-HT1B serotonin receptors.[5] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a subtype of the 5-HT1 receptor family that binds the endogenous neurotransmitter serotonin.[8] These receptors are expressed both as presynaptic autoreceptors on serotonergic neurons in the raphe nuclei and as postsynaptic heteroreceptors in various brain regions, including the hippocampus, cortex, and amygdala.[8][9]

Activation of 5-HT1A receptors is primarily coupled to inhibitory G-proteins (Gi/o).[9] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity.[10] Additionally, the βγ-subunits of the G-protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.[8] They can also inhibit voltage-gated calcium channels.[10] Beyond the canonical Gi/o pathway, 5-HT1A receptors can also modulate other signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are involved in neurogenesis and cell survival.[9][11]

Caption: 5-HT1A Receptor Signaling Pathway.

5-HT1B Receptor Signaling

Caption: 5-HT1B Receptor Signaling Pathway.

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) of Eltoprazine for various serotonin receptor subtypes.

| Receptor Subtype | Ki (nM) | Species | Assay Type | Reference |

| 5-HT1A | 40 | Rat | Radioligand Binding | [5] |

| 5-HT1B | 52 | Rat | Radioligand Binding | [5] |

| 5-HT1C | 81 | Rat | Radioligand Binding | [5] |

Eltoprazine demonstrates partial agonist activity at the 5-HT1B receptor, with a maximal response that is less than that of the full agonist 5-HT (alpha = 0.5).[5] It acts as an agonist at the 5-HT1A receptor, as indicated by its ability to inhibit forskolin-stimulated cAMP production.[5]

Experimental Protocols

Radioligand Binding Assay for Ki Determination

This protocol outlines a general procedure for determining the binding affinity (Ki) of Eltoprazine for 5-HT1A and 5-HT1B receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of Eltoprazine for 5-HT1A and 5-HT1B receptors using a competitive radioligand binding assay.

Materials:

-

Rat brain tissue (e.g., hippocampus for 5-HT1A, striatum for 5-HT1B)

-

Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]GR125743 for 5-HT1B)

-

This compound

-

Incubation buffer (e.g., Tris-HCl)

-

Wash buffer

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize dissected rat brain tissue in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this wash step. The final pellet containing the cell membranes is resuspended in the incubation buffer.

-

Binding Assay: In a series of tubes, add a fixed concentration of the radioligand, the membrane preparation, and varying concentrations of Eltoprazine. Include tubes for total binding (no competitor) and non-specific binding (excess of a non-labeled competing ligand).

-

Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound and free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Eltoprazine concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of Eltoprazine that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Radioligand Binding Assay Workflow.

In Vivo Microdialysis

This protocol provides a general outline for an in vivo microdialysis experiment to assess the effect of Eltoprazine on neurotransmitter levels in the brain of a freely moving animal.

Objective: To measure the extracellular concentrations of serotonin (5-HT) and dopamine (B1211576) (DA) in a specific brain region (e.g., prefrontal cortex, nucleus accumbens) following systemic administration of Eltoprazine.

Materials:

-

Laboratory animals (e.g., rats)

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

This compound

-

Artificial cerebrospinal fluid (aCSF)

Procedure:

-

Surgery: Anesthetize the animal and place it in a stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest. Allow the animal to recover from surgery.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant low flow rate using a syringe pump.

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer Eltoprazine (e.g., via intraperitoneal injection).

-

Post-treatment Collection: Continue to collect dialysate samples for a specified period after drug administration.

-

Sample Analysis: Analyze the collected dialysate samples using HPLC with electrochemical detection to quantify the concentrations of 5-HT, DA, and their metabolites.

-

Data Analysis: Express the post-treatment neurotransmitter concentrations as a percentage of the baseline levels. Analyze the data statistically to determine the effect of Eltoprazine on neurotransmitter release.

Caption: In Vivo Microdialysis Workflow.

Therapeutic Potential and Clinical Studies

Eltoprazine has been investigated in several clinical trials for various conditions.

-

L-DOPA-induced Dyskinesia (LID) in Parkinson's Disease: Clinical studies have shown that Eltoprazine can significantly reduce LID in patients with Parkinson's disease without compromising the anti-parkinsonian effects of L-DOPA.[15][16] Doses of 5 mg and 7.5 mg have been found to be effective.[16] The proposed mechanism involves the modulation of striatal glutamate (B1630785) transmission.[17]

-

Aggression: Eltoprazine has been described as a "serenic" or anti-aggressive agent.[2][18] While some studies in animal models have shown a specific anti-aggressive profile, clinical trials in humans have yielded mixed results.[18][19][20]

-

Attention Deficit Hyperactivity Disorder (ADHD): A Phase IIa trial suggested that Eltoprazine may be effective in reducing symptoms of ADHD in adults.[4]

-

Alzheimer's Disease-related Aggression: A Phase 2 study indicated that Eltoprazine was well-tolerated and showed a significant improvement in aggression in elderly patients with Alzheimer's disease.[21]

Pharmacokinetics

In healthy male subjects, after a single oral dose of 8 mg, the maximum plasma concentration (Cmax) of Eltoprazine was 24 ng/ml, with a time to reach Cmax (tmax) of 1 to 4 hours.[22] The plasma elimination half-life was approximately 9.8 hours.[22] The pharmacokinetics of Eltoprazine have been shown to be linear with single oral doses up to 30 mg.[23]

Conclusion

This compound is a potent 5-HT1A and 5-HT1B receptor agonist with a well-defined pharmacological profile. Its dual mechanism of action provides a unique approach to modulating the serotonergic system, with demonstrated therapeutic potential in treating L-DOPA-induced dyskinesia and potential applications in other neurological and psychiatric disorders. This technical guide provides a foundational understanding of Eltoprazine, its mechanism of action, and the experimental methodologies used to characterize its effects, serving as a comprehensive resource for the scientific community. Further research is warranted to fully elucidate its therapeutic efficacy and safety in various clinical populations.

References

- 1. What is Eltoprazine used for? [synapse.patsnap.com]

- 2. Eltoprazine - Wikipedia [en.wikipedia.org]

- 3. Eltoprazine counteracts l-DOPA-induced dyskinesias in Parkinson's disease: a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. psychogenics.com [psychogenics.com]

- 5. Neurochemical profile of eltoprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Eltoprazine hydrochloride | C12H17ClN2O2 | CID 3025067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Eltoprazine [drugfuture.com]

- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. reprocell.com [reprocell.com]

- 14. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 16. Eltoprazine for Treatment of Levodopa-induced Dyskinesias | Parkinson's Disease [michaeljfox.org]

- 17. Eltoprazine prevents levodopa-induced dyskinesias by reducing striatal glutamate and direct pathway activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Behavioural pharmacology of the serenic, eltoprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]

- 20. Eltoprazine in aggressive mentally handicapped patients: a double-blind, placebo- and baseline-controlled multi-centre study. The Eltoprazine Aggression Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. Pharmacokinetics of eltoprazine in healthy male subjects after single dose oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Dose-proportionality of eltoprazine. Pharmacokinetics of single oral doses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of Eltoprazine

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Eltoprazine

Introduction

Eltoprazine (developmental code name: DU-28,853) is a psychoactive, serotonergic agent of the phenylpiperazine class, characterized primarily as a "serenic" or anti-aggressive compound. It has been investigated for a range of therapeutic applications, including the management of aggression, L-DOPA-induced dyskinesia (LID) in Parkinson's disease (PD), and Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Eltoprazine, tailored for researchers, scientists, and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of Eltoprazine has been evaluated in healthy human subjects, demonstrating predictable absorption, distribution, and elimination characteristics.

Quantitative Pharmacokinetic Data

A study in healthy male volunteers provided key pharmacokinetic parameters for Eltoprazine following both intravenous and oral administration.

| Parameter | Administration Route | Dose | Mean Value (± SD) |

| Cmax (Maximum Plasma Concentration) | Oral | 8 mg | 24 ng/mL |

| tmax (Time to Cmax) | Oral | 8 mg | 1 - 4 hours |

| t½ (Plasma Elimination Half-life) | Intravenous | 3 mg | 7 - 9 hours |

| Intravenous | 8 mg | 7 - 9 hours | |

| Oral | 8 mg | 9.8 ± 3.9 hours | |

| CL (Total Body Clearance) | Intravenous | 3 mg | 487 ± 148 mL/kg/h |

| Intravenous | 8 mg | 471 ± 56 mL/kg/h | |

| CLR (Renal Clearance) | Intravenous | 3 mg | 226 ± 124 mL/kg/h |

| Intravenous | 8 mg | 189 ± 38 mL/kg/h | |

| Vss (Volume of Distribution at Steady State) | Intravenous | 3 mg | 3.3 ± 0.7 L/kg |

| Intravenous | 8 mg | 3.8 ± 0.5 L/kg | |

| AUC (Area Under the Curve) | - | 3 - 8 mg | Proportional to dose |

| Absolute Oral Bioavailability | Oral | 8 mg | 110 ± 32% |

| Cumulative Renal Excretion | Intravenous | - | 40% |

Data sourced from Raghoebar et al., 1990.

In patients with Parkinson's disease, serum concentrations of Eltoprazine were found to increase in a dose-proportional manner following single oral doses of 2.5, 5, and 7.5 mg.

Experimental Protocol: Human Pharmacokinetic Study

The primary human pharmacokinetic data was derived from a clinical study with the following methodology:

-

Study Design : An open, cross-over, partially randomized trial.

-

Subjects : 12 healthy male volunteers.

-

Interventions :

-

Single oral dose of 8 mg Eltoprazine hydrochloride.

-

Single intravenous doses of 3 mg and 8 mg Eltoprazine hydrochloride.

-

-

Sampling : Standard pharmacokinetic blood and urine sampling was conducted to measure drug concentrations over time.

-

Data Analysis : Pharmacokinetic parameters were calculated from the plasma concentration-time curves and urinary excretion data. The area under the curve (AUC) and cumulative urinary excretion were assessed for dose proportionality.

Caption: Workflow for a human single-dose pharmacokinetic study.

Pharmacodynamics

Eltoprazine's pharmacodynamic profile is defined by its interaction with specific serotonin (B10506) receptors, leading to modulation of multiple neurotransmitter systems and observable behavioral effects.

Mechanism of Action

Eltoprazine is a mixed agonist/antagonist at several serotonin (5-HT) receptor subtypes. Its primary pharmacological actions are attributed to its activity as a partial agonist at 5-HT1A and 5-HT1B receptors and as an antagonist at the 5-HT2C receptor.

| Receptor Subtype | Action | Affinity (Ki, nM) |

| 5-HT1A | (Partial) Agonist | 40 |

| 5-HT1B | (Partial) Agonist | 52 |

| 5-HT1C (now 5-HT2C) | Antagonist | 81 |

Data sourced from Schipper et al., 1990.

-

5-HT1A Receptor Agonism : Activation of 5-HT1A autoreceptors on the cell bodies of serotonergic neurons in the raphe nuclei reduces neuron firing and subsequent serotonin release throughout the brain. Postsynaptically, 5-HT1A receptor activation, particularly in the hippocampus, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) production.

-

5-HT1B Receptor Agonism : Activation of presynaptic 5-HT1B autoreceptors on serotonin axon terminals directly inhibits the release of 5-HT.

-

5-HT2C Receptor Antagonism : Blockade of 5-HT2C receptors can lead to an increase in dopamine (B1211576) and norepinephrine (B1679862) release in cortical regions, which may contribute to some of its therapeutic effects.

Eltoprazine's Role in Modulating Serotonergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eltoprazine (B1671187) is a psychoactive compound with a significant affinity for serotonin (B10506) (5-HT) receptors, positioning it as a molecule of interest for therapeutic intervention in a variety of neurological and psychiatric disorders. This technical guide provides an in-depth overview of eltoprazine's core mechanism of action, focusing on its modulation of serotonergic pathways. The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling cascades.

Eltoprazine's primary pharmacological characteristic is its activity as a partial agonist at 5-HT1A and 5-HT1B receptors.[1][2] This dual agonism is central to its observed effects on aggression, impulsivity, and its potential therapeutic application in managing L-DOPA-induced dyskinesia in Parkinson's disease.[1][3] This document will explore the specifics of its receptor interactions, the downstream consequences of this binding, and the experimental frameworks used to elucidate these properties.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding eltoprazine's interaction with serotonergic and other neurotransmitter receptors. This data provides a clear comparison of its binding affinities and functional potencies.

Table 1: Eltoprazine Receptor Binding Affinities (Ki values)

| Receptor Subtype | Ki (nM) | Species | Reference |

| 5-HT1A | 40 | Rat | [2] |

| 5-HT1B | 52 | Rat | [2] |

| 5-HT1C | 81 | Rat | [2] |

| Other Neurotransmitter Receptors | > 400 | Rat | [2] |

Table 2: Eltoprazine Functional Activity

| Receptor Subtype | Activity | Metric | Value | Species/System | Reference |

| 5-HT1A | Agonist | Inhibition of forskolin-stimulated cAMP production | 1 µM | Rat hippocampus slices | [4] |

| 5-HT1B | Partial Agonist | pD2 for inhibition of K+-stimulated 5-HT release | 7.8 | Rat cortex slices | [4] |

| 5-HT1B | Partial Agonist | Intrinsic activity (α) compared to 5-HT | 0.5 | Rat cortex slices | [4] |

| 5-HT1C | Weak Antagonist | IC50 for inhibition of 5-HT-induced inositol (B14025) phosphate (B84403) accumulation | 7 µM | Pig choroid plexus | [4] |

Signaling Pathways Modulated by Eltoprazine

Eltoprazine's agonistic activity at 5-HT1A and 5-HT1B receptors initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.

5-HT1A Receptor Signaling

Activation of the 5-HT1A receptor by eltoprazine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). The downstream effects of this pathway modulation include the regulation of gene expression and neuronal excitability. In the context of L-DOPA-induced dyskinesia, this pathway is believed to contribute to the normalization of striatal neuronal activity.[5]

5-HT1B Receptor Signaling (Autoreceptor)

Eltoprazine's partial agonism at presynaptic 5-HT1B autoreceptors is a key aspect of its mechanism. Activation of these autoreceptors inhibits the release of serotonin from the presynaptic terminal. This negative feedback mechanism can modulate the overall tone of the serotonergic system.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of eltoprazine's effects on serotonergic pathways.

Radioligand Receptor Binding Assay ([3H]Serotonin Competition)

This protocol is designed to determine the binding affinity of eltoprazine for serotonin receptors by measuring its ability to compete with a radiolabeled ligand, [3H]serotonin.

1. Membrane Preparation:

-

Rat brain tissue (e.g., cortex, hippocampus, or striatum) is dissected and homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

The supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

The pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

The final pellet is resuspended in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1% ascorbic acid, pH 7.4) to a final protein concentration of approximately 1 mg/mL.

2. Binding Assay:

-

The assay is performed in a 96-well plate with a total volume of 250 µL per well.

-

To each well, add:

-

50 µL of various concentrations of eltoprazine (or vehicle for total binding).

-

50 µL of [3H]serotonin (final concentration ~2-5 nM).

-

150 µL of the membrane preparation.

-

-

For non-specific binding, add a high concentration of unlabeled serotonin (e.g., 10 µM) instead of eltoprazine.

-

The plate is incubated at 25°C for 60 minutes.

3. Separation and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

The filters are dried, and scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of eltoprazine that inhibits 50% of specific [3H]serotonin binding) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the ability of eltoprazine to inhibit the production of cAMP stimulated by forskolin, providing a functional measure of its agonist activity at Gi-coupled receptors like 5-HT1A.

1. Cell Culture:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor are cultured in appropriate media (e.g., DMEM/F12 with 10% FBS and a selection antibiotic).

-

Cells are seeded into 384-well plates and grown to confluence.

2. Assay Procedure:

-

On the day of the assay, the growth medium is replaced with stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor).

-

Cells are pre-incubated with various concentrations of eltoprazine for 15 minutes at 37°C.

-

Forskolin is then added to all wells (except the basal control) to a final concentration of 1-10 µM to stimulate adenylyl cyclase.

-

The plate is incubated for a further 30 minutes at 37°C.

3. cAMP Detection:

-

The reaction is stopped by cell lysis.

-

The intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaScreen assay, following the manufacturer's instructions.

4. Data Analysis:

-

The amount of cAMP produced is quantified based on a standard curve.

-

The percentage inhibition of forskolin-stimulated cAMP production by eltoprazine is calculated for each concentration.

-

The EC50 value (the concentration of eltoprazine that produces 50% of its maximal inhibitory effect) is determined using non-linear regression.

In Vivo Microdialysis for Monoamine Measurement

This protocol describes the use of in vivo microdialysis to measure extracellular levels of dopamine (B1211576) and serotonin in the rat brain following eltoprazine administration.

1. Surgical Procedure:

-

Male Wistar rats are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is implanted into the brain region of interest (e.g., striatum or prefrontal cortex).

-

The cannula is secured with dental cement, and the animals are allowed to recover for several days.

2. Microdialysis Experiment:

-

On the day of the experiment, a microdialysis probe (e.g., 2 mm membrane length) is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

After a stabilization period of at least 2 hours, dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution (e.g., perchloric acid).

3. Drug Administration:

-

After collecting baseline samples, eltoprazine (or vehicle) is administered to the animal (e.g., via intraperitoneal injection).

-

Dialysate collection continues for several hours post-injection.

4. Sample Analysis:

-

The concentrations of dopamine, serotonin, and their metabolites in the dialysate samples are determined by high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

The HPLC system is equipped with a reverse-phase C18 column.

-

The mobile phase is a buffered solution containing an ion-pairing agent.

-

The electrochemical detector is set at an oxidizing potential appropriate for the monoamines.

5. Data Analysis:

-

The concentrations of the analytes are calculated by comparing their peak heights or areas to those of external standards.

-

The results are typically expressed as a percentage of the average baseline concentration.

Conclusion

Eltoprazine's modulation of serotonergic pathways, primarily through its partial agonism at 5-HT1A and 5-HT1B receptors, presents a compelling mechanism for its therapeutic potential. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development. The visualization of the signaling pathways and experimental workflows aims to facilitate a deeper understanding of eltoprazine's complex pharmacology. As research continues, a more comprehensive picture of eltoprazine's role in treating central nervous system disorders will undoubtedly emerge, potentially leading to novel therapeutic strategies for conditions with dysfunctional serotonergic signaling.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 3. Study of the antidyskinetic effect of eltoprazine in animal models of levodopa-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurochemical profile of eltoprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of serotonergic transmission by eltoprazine in L-DOPA-induced dyskinesia: Behavioral, molecular, and synaptic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Eltoprazine for Research in L-DOPA-Induced Dyskinesia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levodopa (L-DOPA) remains the most effective treatment for Parkinson's disease (PD), but its long-term use is often complicated by the development of L-DOPA-induced dyskinesia (LID), which are abnormal involuntary movements.[1][2][3] Emerging research has highlighted the critical role of the serotonergic system in the pathophysiology of LID.[4][5][6] In advanced PD, as dopaminergic neurons degenerate, serotonergic neurons take over the conversion of exogenous L-DOPA to dopamine (B1211576).[1][5][7][8] However, these neurons lack the appropriate feedback mechanisms, leading to unregulated, pulsatile dopamine release that contributes to the development of dyskinesias.[5][9] Eltoprazine (B1671187), a mixed 5-HT1A and 5-HT1B receptor partial agonist, has shown significant promise in preclinical and clinical studies for managing LID by modulating this aberrant serotonergic activity.[1][4][10][11] This technical guide provides an in-depth overview of eltoprazine for research in LID, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms of action.

Mechanism of Action and Signaling Pathways

Eltoprazine exerts its anti-dyskinetic effects primarily by acting as a partial agonist at serotonin (B10506) 5-HT1A and 5-HT1B receptors.[1][10][11] These receptors are located on serotonin neurons and function as autoreceptors that regulate serotonin synthesis and release.[1][12]

-

5-HT1A receptors are primarily located on the soma and dendrites of serotonin neurons in the raphe nuclei. Their activation reduces the firing rate of these neurons.

-

5-HT1B receptors are predominantly found on the terminals of serotonin neurons and their activation inhibits the release of serotonin (and, in the context of LID, the "false transmitter" dopamine).[1]

By stimulating these autoreceptors, eltoprazine reduces the excessive, uncontrolled release of dopamine from serotonergic terminals in the dopamine-depleted striatum.[1][5] This modulation of dopamine release is a key mechanism in its ability to alleviate LID.[5][13] Furthermore, eltoprazine's action extends beyond just dopamine modulation. Studies have shown it can prevent the rise in striatal glutamate (B1630785) levels and the overactivation of the direct pathway (striatonigral medium spiny neurons) associated with dyskinesias.[4] This is achieved without significantly affecting the therapeutic motor benefits of L-DOPA.[1][7][10]

The downstream signaling cascade involves the normalization of several molecular pathways that are dysregulated in LID. Eltoprazine has been shown to restore bidirectional synaptic plasticity (LTP and depotentiation) in striatal spiny projection neurons.[14] This is associated with the normalization of the D1 receptor-dependent cAMP/PKA and ERK/mTORC signaling pathways, which are key in the induction of abnormal involuntary movements.[14][15]

Data Presentation: Preclinical and Clinical Studies

Eltoprazine has been evaluated in various preclinical models and in a clinical setting, consistently demonstrating anti-dyskinetic properties. The following tables summarize the quantitative data from these key studies.

Table 1: Summary of Preclinical Studies on Eltoprazine for LID

| Animal Model | Eltoprazine Dose | L-DOPA Dose | Key Findings | Reference |

| 6-OHDA-lesioned rats | 0.3 mg/kg | Not specified | Acute administration reduced LIDs. | [1] |

| 6-OHDA-lesioned rats | 0.3 mg/kg & 0.6 mg/kg | Not specified | Chronic administration protected against the development of and suppressed established LIDs. | [1] |

| 6-OHDA-lesioned rats | 0.6 mg/kg (+ Preladenant (B1679076) 0.3 mg/kg) | 4 mg/kg | Combination significantly prevented or reduced dyskinetic-like behavior without impairing motor activity. | [16] |

| MPTP-treated macaques | 0.75 mg/kg | Not specified | Acute administration suppressed dyskinesias. | [1][17] |

| MPTP-treated macaques | 1 mg/kg | Sub-threshold dose | Near-complete suppression of dyskinesia, but with a consistent increase in parkinsonism when used alone. | [18] |

Table 2: Summary of Phase I/IIa Clinical Trial of Eltoprazine for LID

| Study Design | Patient Population | Eltoprazine Doses | L-DOPA Dose | Key Efficacy Outcomes (vs. Placebo) | Reference |

| Double-blind, randomized, placebo-controlled, dose-finding | 22 PD patients with LID (16 male, 6 female; avg. age 66.6) | 2.5 mg, 5 mg, 7.5 mg (single oral doses) | Suprathreshold dose | 5 mg dose: - Significant reduction in Clinical Dyskinesia Rating Scale (CDRS) AUC [-1.02, p=0.004]. - Significant reduction in Rush Dyskinesia Rating Scale (RDRS) AUC [-0.15, p=0.003]. - Significant reduction in maximum CDRS score [-1.14, p=0.005]. 7.5 mg dose: - Also showed an anti-dyskinetic effect (post-hoc analysis). No significant alteration of UPDRS part III scores (motor response to L-DOPA). | [1][7][8] |

Experimental Protocols

Reproducible and rigorous experimental design is crucial for studying LID and potential therapeutic agents. Below are detailed methodologies for key experiments cited in the literature on eltoprazine.

Rodent Model of L-DOPA-Induced Dyskinesia (6-OHDA Model)

This is the most common preclinical model for inducing Parkinson-like symptoms and subsequent LID.

-

Animal Model Creation:

-

Species: Adult male Sprague-Dawley or Wistar rats are commonly used.

-

Anesthesia: Animals are anesthetized (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail).

-

Stereotaxic Surgery: The neurotoxin 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle (MFB) or the striatum. This selectively destroys dopaminergic neurons, mimicking the neurodegeneration in PD.

-

Lesion Confirmation: After a recovery period (typically 2-3 weeks), the extent of the dopamine lesion is confirmed. This is often done behaviorally by assessing rotational asymmetry induced by a dopamine agonist like apomorphine (B128758) or amphetamine. A successful lesion results in robust contralateral (away from the lesion) or ipsilateral (towards the lesion) rotations, respectively.

-

-

LID Induction (Priming):

-

Drug Regimen: Animals receive daily intraperitoneal (i.p.) injections of L-DOPA (e.g., 2.0-6.0 mg/kg) combined with a peripheral decarboxylase inhibitor like benserazide (B1668006) (e.g., 12-15 mg/kg) to prevent peripheral conversion of L-DOPA to dopamine.[3][12]

-

Duration: This treatment continues for approximately 2-3 weeks, during which abnormal involuntary movements (AIMs) emerge and escalate.

-

-

Behavioral Assessment (AIMs Scoring):

-

Procedure: On testing days, animals are administered their L-DOPA regimen, with or without eltoprazine co-administration.

-

Observation: Animals are placed in individual transparent cylinders and their behavior is recorded for several hours.

-

Scoring: A trained observer, blind to the treatment group, scores the severity of AIMs at regular intervals. The standard rating scale categorizes AIMs into axial (dystonic twisting of the neck and trunk), limb (jerky or dystonic movements of forelimbs), and orolingual (jaw movements and tongue protrusions), each scored on a severity scale (e.g., 0-4).

-

-

Molecular Analysis:

-

Microdialysis: To measure neurotransmitter levels, microdialysis probes can be implanted in the striatum to monitor real-time changes in extracellular dopamine and glutamate following drug administration.[4]

-

Post-mortem Analysis: After the final behavioral tests, animals are euthanized, and brain tissue is collected. Western blotting can be used to quantify levels of key signaling proteins like phosphorylated ERK1/2 to assess downstream pathway activation.[4]

-

Non-Human Primate Model of L-DOPA-Induced Dyskinesia (MPTP Model)

Primate models offer a higher translational value due to their closer phylogenetic relationship to humans.

-

Animal Model Creation:

-

Species: Macaques (e.g., cynomolgus or rhesus) are commonly used.

-

Induction of Parkinsonism: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered systemically (intravenously or intramuscularly). MPTP is metabolized to MPP+, which is toxic to dopaminergic neurons in the substantia nigra.

-

Monitoring: The development of parkinsonian symptoms (bradykinesia, rigidity, tremor) is monitored and scored using a clinical rating scale adapted for monkeys.

-

-

LID Induction and Assessment:

-

L-DOPA Treatment: Once stable parkinsonism is established, L-DOPA treatment is initiated, typically in combination with a peripheral decarboxylase inhibitor.

-

Dyskinesia Scoring: Dyskinesia develops over time and is scored using a primate-specific dyskinesia rating scale, which evaluates the severity of choreiform and dystonic movements in different body parts.

-

Eltoprazine Testing: Eltoprazine is administered acutely or chronically in combination with L-DOPA, and its effect on both parkinsonian disability and dyskinesia scores is evaluated.[1][18]

-

Clinical Trial Protocol (Phase I/IIa Dose-Finding Study)

The clinical evaluation of eltoprazine followed a rigorous protocol to assess safety, tolerability, and efficacy.[1][7][8]

-

Study Design: A double-blind, randomized, placebo-controlled, crossover design. Each patient serves as their own control.

-

Participant Selection: Patients with a diagnosis of Parkinson's disease experiencing predictable end-of-dose wearing-off and troublesome L-DOPA-induced dyskinesia.

-

Procedure:

-

Sessions: Each patient participated in multiple sessions (e.g., four), separated by a washout period.

-

Treatment Administration: In each session, after an overnight withdrawal from antiparkinsonian medication, patients received a single oral dose of placebo or eltoprazine (2.5 mg, 5 mg, or 7.5 mg) in a randomized order.

-

L-DOPA Challenge: Shortly after, a suprathreshold dose of their usual L-DOPA formulation was administered to provoke a full "ON" state and dyskinesia.

-

-

Efficacy Assessment:

-

Primary Variables:

-

Clinical Dyskinesia Rating Scale (CDRS): Assessed at regular intervals for 3 hours post-dose. The primary endpoint was the area under the curve (AUC) for the CDRS score.

-

Unified Parkinson's Disease Rating Scale (UPDRS) Part III (Motor Examination): To ensure eltoprazine did not worsen the antiparkinsonian effect of L-DOPA.

-

-

Secondary Variables: Included the Rush Dyskinesia Rating Scale (RDRS) and safety/tolerability assessments (monitoring for adverse effects like nausea and dizziness).[1][7]

-

-

Statistical Analysis: A Wilcoxon Signed-Rank Test was used to compare the effects of each eltoprazine dose to the paired placebo administration for each patient.[1][7][8]

Conclusion and Future Directions

Eltoprazine represents a promising therapeutic strategy for L-DOPA-induced dyskinesia by targeting the underlying serotonergic dysregulation. Preclinical studies in both rodent and primate models have consistently demonstrated its ability to suppress dyskinesias.[1][2][9] These findings were successfully translated into a Phase I/IIa clinical trial, where single oral doses of 5 mg and 7.5 mg of eltoprazine significantly reduced LID without compromising the motor benefits of L-DOPA.[1][10][19] The most common adverse effects were mild nausea and dizziness.[1][7][10]

The data strongly support further investigation of chronic oral eltoprazine administration in larger, longer-term clinical trials to confirm its sustained efficacy and safety profile for the management of LID in patients with Parkinson's disease.[1][7] Research should also continue to explore the detailed molecular mechanisms and the potential for combination therapies, for instance with adenosine (B11128) A2A antagonists, to optimize the anti-dyskinetic effect while ensuring the full therapeutic benefit of L-DOPA.[16][18]

References

- 1. Eltoprazine counteracts l-DOPA-induced dyskinesias in Parkinson’s disease: a dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2020-1024 [excli.de]

- 3. Frontiers | The Rodent Models of Dyskinesia and Their Behavioral Assessment [frontiersin.org]

- 4. Eltoprazine prevents levodopa-induced dyskinesias by reducing striatal glutamate and direct pathway activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eltoprazine for Treatment of Levodopa-induced Dyskinesias | Parkinson's Disease [michaeljfox.org]

- 6. dovepress.com [dovepress.com]

- 7. Eltoprazine counteracts l-DOPA-induced dyskinesias in Parkinson's disease: a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Study of the antidyskinetic effect of eltoprazine in animal models of levodopa-induced dyskinesia | Lund University [lunduniversity.lu.se]

- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 11. What is Eltoprazine used for? [synapse.patsnap.com]

- 12. Levodopa-induced dyskinesia mouse model [protocols.io]

- 13. ovid.com [ovid.com]

- 14. Modulation of serotonergic transmission by eltoprazine in L-DOPA-induced dyskinesia: Behavioral, molecular, and synaptic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Eltoprazine modulated gamma oscillations on ameliorating L‐dopa‐induced dyskinesia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antidyskinetic effect of A2A and 5HT1A/1B receptor ligands in two animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. neurobiology.lu.se [neurobiology.lu.se]

- 18. A preclinical study on the combined effects of repeated eltoprazine and preladenant treatment for alleviating L-DOPA-induced dyskinesia in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [PDF] Eltoprazine counteracts l-DOPA-induced dyskinesias in Parkinson’s disease: a dose-finding study | Semantic Scholar [semanticscholar.org]

The Neuroprotective Potential of Eltoprazine Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eltoprazine (B1671187) dihydrochloride (B599025), a phenylpiperazine derivative with well-characterized potent agonist activity at serotonin (B10506) 5-HT1A and 5-HT1B receptors, has primarily been investigated for its therapeutic effects in managing L-DOPA-induced dyskinesia (LID) in Parkinson's disease. Emerging evidence, however, suggests a broader neuroprotective potential for this compound. This technical guide provides an in-depth overview of the current understanding of Eltoprazine's neuroprotective mechanisms, summarizing key preclinical and clinical findings. We present quantitative data from pivotal studies, detail experimental methodologies to facilitate replication and further investigation, and visualize the implicated signaling pathways. Notably, recent findings in a Drosophila model of Fragile X syndrome reveal a novel role for Eltoprazine in correcting mitochondrial dysfunction, opening new avenues for research into its disease-modifying capabilities in neurodevelopmental and neurodegenerative disorders.

Introduction

Eltoprazine is a psychoactive agent that acts as a partial agonist at the 5-HT1A and 5-HT1B serotonin receptors.[1][2] It also exhibits some antagonist activity at the 5-HT2C receptor.[3] Initially developed for the management of aggression, its clinical development has since expanded to include L-DOPA-induced dyskinesia (LID) in Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and aggression in Alzheimer's disease.[1][4] While its efficacy in mitigating LID is well-documented, its potential to confer direct neuroprotection by preventing or slowing neuronal degeneration is a burgeoning area of research. This guide synthesizes the existing evidence for Eltoprazine's neuroprotective effects and provides a technical foundation for future studies.

Mechanism of Action and Pharmacology

Eltoprazine's pharmacological profile is centered on its high affinity for 5-HT1A and 5-HT1B receptors.[5] Autoradiographic studies in the rat brain have demonstrated a widespread distribution of [3H]eltoprazine binding sites, closely resembling the localization of 5-HT1 receptors.[5]

Receptor Binding Affinities (Ki values): [6]

-

5-HT1A: 40 nM

-

5-HT1B: 52 nM

-

5-HT1C: 81 nM

Eltoprazine acts as an agonist at 5-HT1A receptors, as evidenced by its ability to inhibit forskolin-stimulated cAMP production in rat hippocampus slices.[6] At the 5-HT1B receptor, it behaves as a partial agonist, inhibiting K+-stimulated serotonin release from rat cortex slices with a maximal response lower than that of serotonin.[6]

Evidence for Neuroprotective and Neuromodulatory Effects

Amelioration of L-DOPA-Induced Dyskinesia in Parkinson's Disease Models

Eltoprazine has been extensively studied in preclinical models of Parkinson's disease, where it has shown significant efficacy in reducing L-DOPA-induced dyskinesia.

Table 1: Summary of Eltoprazine's Efficacy in Preclinical Models of L-DOPA-Induced Dyskinesia

| Animal Model | Eltoprazine Dose | Key Findings | Reference |

| 6-hydroxydopamine (6-OHDA)-lesioned rats | 0.3 and 0.6 mg/kg | Significant protection from the development of dyskinesia (84% and 99% reduction, respectively). | [7] |

| 6-OHDA-lesioned rats (already dyskinetic) | 0.6 mg/kg (chronic treatment) | Significant and permanent reduction of dyskinesia (70% reduction in Abnormal Involuntary Movements). | [7] |

| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated macaques | 0.6 mg/kg (in combination with preladenant) | Counteracted dyskinesia while maintaining the therapeutic effects of a low dose of L-dopa. | [8] |

Correction of Mitochondrial Deficits in a Fragile X Syndrome Model

A recent groundbreaking study has provided the first direct evidence of Eltoprazine's neuroprotective potential at a cellular level, demonstrating its ability to rescue mitochondrial dysfunction in a Drosophila model of Fragile X syndrome.[9][10]

Table 2: Neuroprotective Effects of Eltoprazine in a Drosophila Model of Fragile X Syndrome (dfmr1Δ50 mutants)

| Experimental Paradigm | Eltoprazine Treatment | Key Findings | Reference |

| Locomotor Behavior (Larval Tracking) | Chronic feeding | Rescued deficits in distance traveled and crawling speed. | [11] |

| Synaptic Transmission (Neuromuscular Junction) | Chronic feeding | Restored normal spontaneous and evoked excitatory junctional potentials. | [12] |

| Mitochondrial Respiration (Oxygen Consumption) | Chronic feeding | Normalized the increased activity of mitochondrial Complex I, Complex II, and electron transport. | [11] |

| Mitochondrial Biogenesis (mito-GFP expression) | Chronic feeding | Significantly improved the quantity of mitochondria at the neuromuscular junction. | [13] |

Signaling Pathways

Eltoprazine's engagement of 5-HT1A and 5-HT1B receptors modulates several downstream signaling pathways implicated in neuronal function and survival.

Modulation of cAMP/PKA and ERK/mTOR Signaling

In the context of L-DOPA-induced dyskinesia, Eltoprazine has been shown to normalize the dysregulated signaling of D1 receptor-dependent cAMP/PKA and ERK/mTORC pathways.[13] This restoration of signaling homeostasis is associated with the recovery of synaptic plasticity.[13]

Eltoprazine's modulation of cAMP/PKA and ERK/mTOR signaling pathways.

5-HT1A Receptor-Mitochondrial Axis

The findings in the Drosophila model of Fragile X syndrome suggest a novel signaling pathway where activation of the 5-HT1A receptor by Eltoprazine leads to the modulation of mitochondrial biogenesis and the restoration of mitochondrial function.[13]

Proposed 5-HT1A receptor-mitochondrial axis in Eltoprazine-mediated neuroprotection.

Experimental Protocols

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

-

Objective: To assess the anti-dyskinetic effects of Eltoprazine in a rat model of Parkinson's disease.

-

Animal Model: Adult male Sprague-Dawley or Wistar rats.

-

Lesioning Procedure: Unilateral injection of 6-OHDA into the medial forebrain bundle to induce degeneration of dopaminergic neurons. Stereotaxic coordinates are determined based on a rat brain atlas. The extent of the lesion is typically confirmed by apomorphine- or amphetamine-induced rotation behavior and post-mortem tyrosine hydroxylase (TH) immunohistochemistry.[14]

-

L-DOPA Priming: Following a recovery period, rats are treated daily with L-DOPA (e.g., 6 mg/kg) and benserazide (B1668006) (e.g., 15 mg/kg) for several weeks to induce abnormal involuntary movements (AIMs).

-

Eltoprazine Administration: Eltoprazine (e.g., 0.3, 0.6 mg/kg) is administered orally or via subcutaneous injection prior to L-DOPA treatment.

-

Behavioral Assessment: AIMs are scored by a blinded observer at regular intervals after L-DOPA administration. The severity of axial, limb, and orolingual dyskinesias is rated on a standardized scale.

-

Biochemical Analysis: Post-mortem analysis of brain tissue (e.g., striatum) can be performed using techniques such as Western blotting to measure levels of phosphorylated ERK (pERK) and other signaling proteins. Microdialysis can be used in awake animals to measure extracellular levels of neurotransmitters like dopamine, serotonin, and glutamate.[15][16]

Drosophila Model of Fragile X Syndrome

-

Objective: To investigate the neuroprotective effects of Eltoprazine on mitochondrial function and behavior in a Drosophila model of Fragile X syndrome.[9][10]

-

Fly Stocks: dfmr1Δ50 mutant flies, which lack the Drosophila FMR1 homolog, are used as the model for Fragile X syndrome. Wild-type flies (e.g., w1118) serve as controls.[17]

-

Eltoprazine Treatment: Eltoprazine is mixed into the standard cornmeal-agar-yeast fly food at a specified concentration. Larvae are raised on this food from hatching.

-

Larval Locomotor Assay: Third-instar larvae are placed on an agarose (B213101) plate, and their crawling behavior is recorded for a set duration (e.g., 1 minute). The distance traveled and crawling speed are quantified using automated tracking software.[11]

-

Electrophysiology at the Neuromuscular Junction (NMJ): Intracellular recordings are made from ventral longitudinal muscle 6 in abdominal segments A2-A4 of third-instar larvae. Spontaneous excitatory junctional potentials (sEJPs) and evoked EJPs (eEJPs) are recorded to assess synaptic transmission.

-

Mitochondrial Respiration Assay: Mitochondria are isolated from larval body walls containing the NMJs. Oxygen consumption is measured using a high-resolution respirometer to assess the function of the different mitochondrial respiratory chain complexes.

-

Confocal Microscopy of Mitochondria: To visualize mitochondrial morphology and distribution, flies expressing a mitochondrial-targeted green fluorescent protein (mito-GFP) are used. The NMJs of third-instar larvae are dissected and imaged using a confocal microscope.[13]

Future Directions and Conclusion

The existing evidence strongly supports the therapeutic potential of Eltoprazine in managing L-DOPA-induced dyskinesia. The recent discovery of its ability to rescue mitochondrial deficits in a Drosophila model of Fragile X syndrome is a significant advancement, suggesting a more fundamental neuroprotective role for this compound.[9][10]

However, a notable gap in the literature is the lack of studies investigating Eltoprazine's neuroprotective effects in mammalian models of other major neurodegenerative diseases, such as Alzheimer's disease, and in models of acute neuronal injury like stroke and traumatic brain injury. While a Phase 2 clinical trial has explored its use for aggression in Alzheimer's patients, data on its disease-modifying or neuroprotective capacity in this context are not yet available.[4]

Future research should focus on:

-

Investigating the efficacy of Eltoprazine in mammalian models of Alzheimer's disease, focusing on markers of neuronal survival, amyloid and tau pathology, and cognitive function.

-

Evaluating the neuroprotective potential of Eltoprazine in preclinical models of ischemic stroke and traumatic brain injury, assessing outcomes such as infarct volume, neuronal loss, and functional recovery.

-

Further elucidating the molecular mechanisms underlying the 5-HT1A receptor-mitochondrial axis and its role in neuroprotection.

-

Exploring the potential of Eltoprazine to modulate neuroinflammation and oxidative stress, key pathological processes in many neurodegenerative diseases.

References

- 1. Study of the antidyskinetic effect of eltoprazine in animal models of levodopa-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chronic treatment with eltoprazine does not lead to tolerance in its anti-aggressive action, in contrast to haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amarantus Announces Positive Phase 2 Data for Eltoprazine in Alzheimer's Aggression [prnewswire.com]

- 5. Eltoprazine, a drug which reduces aggressive behaviour, binds selectively to 5-HT1 receptor sites in the rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel diketopiperazine enhances motor and cognitive recovery after traumatic brain injury in rats and shows neuroprotection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. neurobiology.lu.se [neurobiology.lu.se]

- 8. Antidyskinetic effect of A2A and 5HT1A/1B receptor ligands in two animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FlyBase Reference Report: Vannelli et al., 2024, Int. J. Mol. Sci. 25(16): 8787 [flybase.org]

- 10. Activation of the 5-HT1A Receptor by Eltoprazine Restores Mitochondrial and Motor Deficits in a Drosophila Model of Fragile X Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Activation of the 5-HT1A Receptor by Eltoprazine Restores Mitochondrial and Motor Deficits in a Drosophila Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Eltoprazine Dihydrochloride: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solubility characteristics of eltoprazine (B1671187) dihydrochloride (B599025) and detailed protocols for its use in a laboratory setting. Eltoprazine is a mixed 5-HT1A/5-HT1B receptor agonist and a 5-HT2C receptor antagonist, making it a valuable tool for research in neuroscience and psychopharmacology.

Solubility of Eltoprazine Dihydrochloride

This compound exhibits varying solubility in common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that for some solvents, only a minimum solubility is reported, indicating that saturation was not reached at that concentration. For hygroscopic solvents like DMSO, it is recommended to use a freshly opened bottle to ensure accurate and reproducible results.[1][2]

| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |

| Water | ≥ 100[1] | ≥ 389.51 | - |

| DMSO | ≥ 31[1] | ≥ 120.75 | Hygroscopic; use new DMSO for best results.[1][2] |

| DMSO | 20[3] | 77.90 | - |

| DMSO | 10[4] | 34.11 | Sonication is recommended.[4] |

| Ethanol | 25[3] | 97.38 | - |

| DMF | 30[3] | 116.85 | - |

| PBS (pH 7.2) | 1[3] | 3.89 | - |

For in vivo studies, this compound can be formulated in various co-solvent systems to achieve the desired concentration. Here are some examples of formulations that yield a clear solution of at least 2.5 mg/mL[1][5]:

Experimental Protocols

Protocol 1: Determination of this compound Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound powder

-

Selected solvent (e.g., DMSO, water, ethanol)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant.

-

To remove any remaining solid particles, centrifuge the sample and then filter it through a syringe filter.

-

Dilute the clear, saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

Materials:

-

This compound (MW: 293.19 g/mol for the dihydrochloride form)

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Analytical balance

Procedure:

-

Calculate the mass of this compound needed. For 1 mL of a 10 mM stock solution:

-

Mass (g) = 10 mmol/L * 0.001 L * 293.19 g/mol = 0.0029319 g = 2.93 mg

-

-

Weigh out 2.93 mg of this compound and place it in a sterile tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]

-

Store the stock solution at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Signaling Pathway of Eltoprazine

Caption: Eltoprazine's mechanism of action on serotonin receptors.

References

- 1. phytotechlab.com [phytotechlab.com]

- 2. Eltoprazine prevents levodopa-induced dyskinesias by reducing striatal glutamate and direct pathway activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of the 5-HT1A Receptor by Eltoprazine Restores Mitochondrial and Motor Deficits in a Drosophila Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eltoprazine, a drug which reduces aggressive behaviour, binds selectively to 5-HT1 receptor sites in the rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The 5-HT1A/1B-receptor agonist eltoprazine increases both catecholamine release in the prefrontal cortex and dopamine release in the nucleus accumbens and decreases motivation for reward and "waiting" impulsivity, but increases "stopping" impulsivity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Application of Eltoprazine Dihydrochloride: A Detailed Protocol for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the in vitro use of Eltoprazine (B1671187) dihydrochloride (B599025), a potent serotonin (B10506) (5-HT) receptor modulator. Eltoprazine dihydrochloride is a valuable research tool for investigating the serotonergic system's role in various physiological and pathological processes. These guidelines are intended for researchers, scientists, and drug development professionals.

Eltoprazine is characterized as a mixed 5-HT1A and 5-HT1B receptor agonist and a 5-HT2C receptor antagonist.[1] This profile allows for the nuanced modulation of serotonergic signaling pathways. The following protocols and data are provided to facilitate the effective use of this compound in in vitro experimental settings.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of Eltoprazine's interaction with its primary molecular targets. This data is essential for experimental design, including the determination of appropriate compound concentrations.

Table 1: Receptor Binding Affinity of Eltoprazine

| Target Receptor | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |

| 5-HT₁ₐ | [³H]8-OH-DPAT | Human recombinant (CHO-K1 cells) | 40 | [1] |

| 5-HT₁ₑ | [³H]-5-CT | Human recombinant (CHO cells) | 52 | [1] |

| 5-HT₂C | [³H]Mesulergine | Human recombinant (CHO-K1 cells) | 81 | [1] |

Table 2: Functional Activity of Eltoprazine

| Assay Type | Receptor | Effect | Parameter | Value | Reference |

| cAMP Production | 5-HT₁ₐ | Agonist (Inhibition of forskolin-stimulated cAMP) | - | 1 µM Eltoprazine shows significant inhibition | [1] |

| K⁺ Stimulated 5-HT Release | 5-HT₁ₑ | Partial Agonist | pD₂ | 7.8 | [1] |

| 5-HT-induced Inositol Phosphate Accumulation | 5-HT₂C | Antagonist | IC₅₀ | 7 µM | [1] |

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.

Protocol 1: Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₂C receptors using a competition binding assay.

1. Materials:

-

Cell Lines: CHO-K1 cells stably expressing human 5-HT₁ₐ, 5-HT₁ₑ, or 5-HT₂C receptors.

-

Radioligands:

-

For 5-HT₁ₐ: [³H]8-OH-DPAT

-

For 5-HT₁ₑ: [³H]-5-CT

-

For 5-HT₂C: [³H]Mesulergine

-

-

Non-specific Ligands:

-

For 5-HT₁ₐ: 10 µM 5-HT

-

For 5-HT₁ₑ: 10 µM 5-HT

-

For 5-HT₂C: 10 µM Mianserin

-

-

This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (GF/C).

-

Cell harvester and scintillation counter.

2. Cell Membrane Preparation:

-

Culture cells to ~90% confluency.

-

Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold assay buffer and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

3. Assay Procedure:

-

In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding).

-

50 µL of non-specific ligand (for non-specific binding).

-

50 µL of varying concentrations of this compound.

-

-

Add 50 µL of the appropriate radioligand at a concentration near its K₋ value.

-

Add 100 µL of the cell membrane preparation (typically 50-100 µg of protein).

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Eltoprazine concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Protocol 2: cAMP Functional Assay

This protocol measures the agonist effect of this compound on 5-HT₁ₐ and 5-HT₁ₑ receptors by quantifying the inhibition of forskolin-stimulated cAMP production.

1. Materials:

-